molecular formula C13H16N4O3 B13374512 2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 210417-15-5

2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No.: B13374512
CAS No.: 210417-15-5
M. Wt: 276.29 g/mol
InChI Key: QABAVMUVVKBDCW-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused to a cyclopenta[d]pyrimidine ring

Preparation Methods

The synthesis of 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable pyrazole derivative with a cyclopenta[d]pyrimidine precursor under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions such as temperature and pH to achieve high yields and purity .

In industrial production, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can further enhance the reaction rates and yields .

Chemical Reactions Analysis

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures .

Scientific Research Applications

2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Properties

CAS No.

210417-15-5

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C13H16N4O3/c1-7-8(5-6-18)12(20)17(16-7)13-14-10-4-2-3-9(10)11(19)15-13/h16,18H,2-6H2,1H3,(H,14,15,19)

InChI Key

QABAVMUVVKBDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(CCC3)C(=O)N2)CCO

Origin of Product

United States

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